molecular formula C20H17N5O2 B610284 前列腺素 D 合酶(造血型)抑制剂 F092 CAS No. 2250261-59-5

前列腺素 D 合酶(造血型)抑制剂 F092

货号 B610284
CAS 编号: 2250261-59-5
分子量: 359.39
InChI 键: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is C20H17N5O2 . The exact mass is 359.14 and the molecular weight is 359.390 . The structure of the inhibitor in complex with human H-PGDS has been determined .


Chemical Reactions Analysis

The inhibitor F092 shows potent activity in the degradation of H-PGDS protein via the ubiquitin-proteasome system and in the suppression of prostaglandin D2 (PGD2) production . Notably, F092 showed sustained suppression of PGD2 production after the drug removal .


Physical And Chemical Properties Analysis

The physical and chemical properties of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 include a molecular weight of 359.4 g/mol, a molecular formula of C20H17N5O2, and a complexity of 527 .

科学研究应用

新型抑制剂的开发和表征

  • 开发了一系列新型造血前列腺素 D2 合酶抑制剂,例如化合物 34,其效力与已知抑制剂相似。这些化合物因其在诸如过敏性哮喘等疾病中的作用而具有重要意义,它们调节前列腺素 D2 (PGD2) 的产生,这是疾病特征中的关键介质 (Christ 等人,2010)

口服有效选择性抑制剂的发现

  • 已经发现了造血前列腺素 D 合酶 (HPGDS) 的选择性抑制剂,它们在口服时有效,并且能够减少过敏模型中的抗原诱导反应。这些发现对于解决气道过敏和炎症过程至关重要 (Carron 等人,2010)

造血前列腺素 D 合酶降解诱导剂的开发

  • 对 PROTAC(H-PGDS)-1 的研究,这是一种通过泛素-蛋白酶体系统降解 H-PGDS 的嵌合分子,突出了其抑制 PGD2 产生的潜力,并表明其在临床治疗和生物学研究中的用途 (Yokoo 等人,2020)

新型抑制剂的鉴定和表征

  • 靶向造血前列腺素 D2 合酶的新型抑制剂,如秋水仙碱的鉴定,对于治疗过敏性哮喘具有重要意义。这些抑制剂通过结合在前列腺素结合位点起作用,提供了新的治疗方法 (Weber 等人,2010)

抑制剂和酶复合物中晶体水分子表征

  • 关于高亲和力抑制剂和造血前列腺素 D 合酶 (H-PGDS) 之间相互作用的研究提供了对关键分子相互作用的见解,可能指导更有效抑制剂的设计 (Takaya 等人,2018)

在 FDA 批准的药物中鉴定抑制剂

  • 研究表明,几种 FDA 批准的化合物是有效的 HPGDS 抑制剂,为它们的药理作用提供了新的视角,并有可能重新用于治疗过敏和哮喘 (Mazari 等人,2015)

在变应性鼻炎中的作用

  • 研究表明,H-PGDS 在变应性鼻炎中起着关键作用,尤其是在晚期鼻塞中,表明其作为治疗靶点的潜力 (Kajiwara 等人,2011)

在脑缺血/再灌注损伤中的表达

  • 小鼠脑缺血/再灌注损伤期间小胶质细胞和巨噬细胞中 H-PGDS 的表达表明其参与缺血的早期和晚期阶段,为其在神经系统疾病中的潜在作用提供了见解 (Liu 等人,2007)

未来方向

While H-PGDS is a potential therapeutic target for a variety of diseases, no H-PGDS inhibitors have yet been approved for treatment . Therefore, the development of novel agents having other modes of action to modulate the activity of H-PGDS is required . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy .

属性

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXEGDPWAHVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 2
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 3
Reactant of Route 3
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 4
Reactant of Route 4
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 5
Reactant of Route 5
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 6
Reactant of Route 6
Prostaglandin D synthase (hematopoietic-type) inhibitor F092

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。